Hydantoic acid

Vue d'ensemble

Description

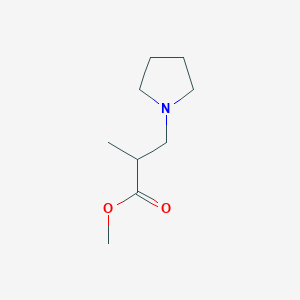

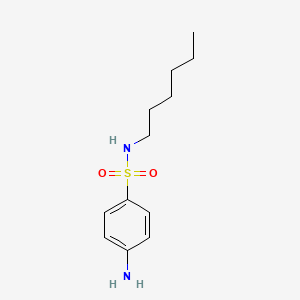

Hydantoic acid, also known as N-carbamoylglycine, is an organic compound with the chemical formula C₃H₆N₂O₃. It is a derivative of glycine and urea, featuring a carboxylic acid group and a urea moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydantoic acid can be synthesized through several methods. One common approach involves the reaction of glycine with urea in the presence of an alkali. This reaction typically occurs under mild heating conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced from uric acid. The process involves the hydrolysis of uric acid, which yields this compound as one of the products. This method is advantageous due to the availability of uric acid as a starting material .

Analyse Des Réactions Chimiques

Types of Reactions: Hydantoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce oxalic acid and urea.

Reduction: Reduction of this compound can yield amino acids and other derivatives.

Substitution: The carboxylic acid group in this compound can participate in substitution reactions, forming esters and amides

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions

Major Products:

Oxidation: Oxalic acid and urea.

Reduction: Various amino acids.

Substitution: Esters and amides

Applications De Recherche Scientifique

Hydantoic acid has a wide range of applications in scientific research:

Biology: this compound derivatives are used in the study of enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of hydantoic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Pathway Modulation: It can modulate biochemical pathways by acting as a substrate or inhibitor, influencing the production of key metabolites.

Comparaison Avec Des Composés Similaires

Hydantoic acid can be compared with other similar compounds, such as:

Hydantoin: Both compounds contain a urea moiety, but hydantoin has a cyclic structure, making it more rigid and less reactive.

Glycoluric Acid: Similar to hydantoic

Propriétés

IUPAC Name |

2-(carbamoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVRXPPUJQRGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060045 | |

| Record name | Glycine, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydantoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000247 [mmHg] | |

| Record name | Hydantoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-60-2 | |

| Record name | Hydantoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydantoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMOYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4F314U63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hydantoic acid?

A1: this compound has the molecular formula C3H6N2O3 and a molecular weight of 118.09 g/mol.

Q2: What are the key spectroscopic features that characterize this compound?

A2: Spectroscopic analysis of this compound reveals specific characteristics. For instance, [] infrared spectroscopy highlights the presence of carbonyl groups while [] proton nuclear magnetic resonance (1H NMR) provides insights into the arrangement of hydrogen atoms within the molecule.

Q3: How stable is this compound under various pH conditions?

A3: this compound demonstrates varying stability depending on the pH. Under neutral to basic conditions, esters of this compound are readily converted to their corresponding hydantoins. [] Specifically, at pH 7.4 and 37°C, these esters have a half-life of less than 20 minutes. [] In contrast, they show greater stability at 25°C and pH 6.0, remaining stable for several hours. []

Q4: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

A4: Research suggests that β-N',N'-diethylaminoethyl esters of this compound could serve as potential water-soluble prodrugs for hydantoins. [, ] These esters exhibit good water solubility up to pH 8, likely due to their protonated form. [, ]

Q5: What is the role of this compound in the synthesis of hydantoins?

A5: Hydantoic acids serve as crucial intermediates in the synthesis of hydantoins. [, ] They can be cyclized to form hydantoins under various conditions, including acidic, basic, and neutral environments. [, , , ]

Q6: Can you elaborate on the mechanism of this compound cyclization?

A6: Cyclization of this compound amides to hydantoins often involves a tetrahedral intermediate. [] Studies utilizing 18O exchange experiments have confirmed that the formation of the carbon-nitrogen (C-N) bond is the rate-determining step in this process. [] The presence of substituents on the this compound molecule can significantly influence the reaction rate and pathway. [, , ]

Q7: Are there any specific examples of reactions involving this compound derivatives?

A7: Yes, several research papers highlight reactions involving this compound derivatives. For instance, the reaction of taurine with α-naphthylisocyanate yields a corresponding this compound derivative. [] Additionally, the alkaline treatment of specific benzoyl derivatives of this compound leads to the formation of hydantoins, ureas, and other this compound derivatives through rearrangement reactions. [, ]

Q8: How is computational chemistry employed in understanding this compound reactivity?

A8: Computational methods like molecular mechanics (MM3) have been utilized to calculate strain energies of reactants and tetrahedral intermediates in this compound cyclization. [] These calculations help explain the observed gem-dimethyl effects on reaction rates, showing how strain differences between reactants and transition states contribute to the observed rate variations. [, , ]

Q9: What is the impact of structural modifications on the activity of this compound derivatives?

A9: Introducing substituents like methyl groups can drastically alter the reactivity of this compound derivatives. For instance, a gem-dimethyl effect, where two methyl groups are attached to the same carbon atom, can accelerate the cyclization rate by several orders of magnitude. [] Conversely, the strategic placement of methyl groups can hinder proton transfer steps, leading to a significant decrease in reaction rates. [, ]

Q10: What is the metabolic fate of this compound in biological systems?

A10: Studies on the metabolism of hydantoins, compounds closely related to this compound, reveal insights into their metabolic fate. Research shows that a small portion of administered hydantoin is excreted unchanged, while a larger proportion is metabolized and excreted as this compound and other metabolites. [, , ] For example, in humans and dogs, around 1-5% of diphenylhydantoin is excreted as its corresponding this compound. [, ]

Q11: Are there any known biological activities associated with this compound derivatives?

A11: While this compound itself may not have prominent biological activities, its derivatives exhibit noteworthy effects. For example, certain this compound derivatives have shown potential as fungicides and herbicides, with low toxicity to fish and mammals. [] Additionally, some derivatives have been investigated for their anticonvulsant activity in animal models. [, ]

Q12: What analytical techniques are employed to study this compound and its derivatives?

A12: Various analytical methods are utilized to characterize and quantify this compound and its derivatives. These include:

- High-performance liquid chromatography (HPLC): This technique is valuable for separating and quantifying this compound and related compounds in complex mixtures, such as biological samples or reaction mixtures. [, ]

- Gas chromatography-mass spectrometry (GC-MS): GC-MS is used for identifying and quantifying different components within a sample, including this compound derivatives. []

- Spectroscopic techniques: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for structural characterization and studying the interactions of this compound derivatives. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)